Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate is definitively identified by the Chemical Abstracts Service registry number 7356-61-8, establishing its unique chemical identity in the scientific literature. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 4-amino-2-methoxy-5-pyrimidinecarboxylate, reflecting the precise positioning of substituents on the pyrimidine ring system. Alternative nomenclature includes the designation as 5-pyrimidinecarboxylic acid, 4-amino-2-methoxy-, ethyl ester, which emphasizes the carboxylic acid derivative nature of the compound. The compound has also been catalogued under the identifier NSC 64954 in various chemical databases, indicating its historical significance in chemical research programs.
The molecular formula C₈H₁₁N₃O₃ accurately represents the atomic composition, with a molecular weight of 197.19 grams per mole. This molecular weight places the compound within an optimal range for pharmaceutical applications, as it falls well within the constraints typically associated with drug-like molecules. The structural formula reveals the presence of three nitrogen atoms, eight carbon atoms, eleven hydrogen atoms, and three oxygen atoms, distributed across the pyrimidine ring and its various substituents. The International Chemical Identifier key MBMGMEMKHNEBGI-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating accurate identification across computational databases and chemical informatics platforms.
Historical Context in Pyrimidine Chemistry
The development and study of this compound must be understood within the broader historical context of pyrimidine chemistry, which spans more than two centuries of scientific investigation. The foundational work in pyrimidine chemistry began in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system, from urinary calculi. This early discovery laid the groundwork for understanding nitrogen-containing heterocyclic compounds, although the systematic study of pyrimidines would not commence for another century.
The first true pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), was isolated in 1818 by Luigi Valentino Brugnatelli through the oxidation of uric acid with nitric acid. This milestone represented the initial step toward understanding the chemical properties and potential applications of pyrimidine-based compounds. The subsequent development of laboratory synthesis methods began in 1879 when François Auguste Victor Grignard prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride, marking the first synthetic preparation of a pyrimidine derivative.
The systematic investigation of pyrimidine chemistry commenced in earnest with the work of Adolf Pinner beginning in 1884, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he coined the term "pyrimidine" by combining "pyridine" and "amidine," establishing the nomenclature that continues to be used today. The preparation of the parent pyrimidine compound was finally achieved by Siegmund Gabriel and James Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.
The historical progression from these early discoveries to modern pyrimidine derivatives like this compound demonstrates the evolution of synthetic methodology and the increasing sophistication of heterocyclic chemistry. Contemporary research has built upon these foundational principles to develop compounds with enhanced biological activity and improved pharmaceutical properties.
Structural Classification in Heterocyclic Chemistry
This compound belongs to the fundamental class of aromatic heterocyclic compounds known as pyrimidines, which are characterized as six-membered rings containing two nitrogen atoms positioned at the 1 and 3 locations. This structural arrangement places pyrimidines within the broader category of diazines, which also includes pyrazine (with nitrogen atoms at positions 1 and 4) and pyridazine (with nitrogen atoms at positions 1 and 2). The pyrimidine ring system exhibits aromatic character, satisfying Hückel's rule with six π electrons distributed across the conjugated system.
The aromatic nature of the pyrimidine core in this compound arises from the delocalization of π electrons across the six-membered ring, similar to the electronic structure observed in benzene and pyridine. The nitrogen atoms in the pyrimidine ring are sp² hybridized, with their lone pairs of electrons contained in orbitals that lie in the same plane as the ring and do not participate in the aromatic π system. This electronic configuration contributes to the stability of the compound while maintaining reactive sites for chemical modification.
The specific substitution pattern of this compound creates a complex electronic environment that influences both its chemical reactivity and biological activity. The amino group at position 4 serves as an electron-donating substituent, increasing electron density in the pyrimidine ring and potentially enhancing nucleophilic character at specific positions. The methoxy group at position 2 provides additional electron donation through resonance effects, while also introducing a site for potential hydrogen bonding interactions. The ethyl carboxylate substituent at position 5 introduces an electron-withdrawing carbonyl group that can participate in various chemical transformations and biological interactions.
The three-dimensional structure of the molecule reveals important conformational characteristics that influence its biological activity and chemical behavior. The pyrimidine ring maintains planarity due to its aromatic character, while the substituents adopt orientations that minimize steric hindrance and maximize favorable electronic interactions. The ethyl ester group provides flexibility through rotation around single bonds, allowing the molecule to adopt conformations suitable for binding to biological targets or participating in chemical reactions.
| Structural Feature | Classification | Electronic Effect |
|---|---|---|
| Pyrimidine Core | Six-membered aromatic heterocycle | π-electron delocalization |
| Amino Substituent (Position 4) | Electron-donating group | Increases ring electron density |
| Methoxy Substituent (Position 2) | Electron-donating group | Resonance and inductive effects |
| Ethyl Carboxylate (Position 5) | Electron-withdrawing group | Carbonyl conjugation |
Significance in Research Applications
This compound has emerged as a compound of considerable interest in contemporary chemical and biological research, primarily due to its classification as a versatile small molecule scaffold. This designation reflects the compound's utility as a starting material or intermediate in the synthesis of more complex molecules with enhanced biological activities. The presence of multiple functional groups within a single molecule provides numerous opportunities for chemical modification, making it an attractive candidate for medicinal chemistry programs focused on developing novel therapeutic agents.
Recent research has demonstrated the significant potential of pyrimidine derivatives, including compounds structurally related to this compound, in anticancer drug development. Studies have shown that pyrimidine-based compounds can exhibit potent cytotoxic activity against various cancer cell lines, with some derivatives showing superior activity compared to established chemotherapy agents. The structural features of this compound, particularly the amino and methoxy substituents, provide opportunities for optimization of biological activity through systematic structural modifications.
The compound has also found applications in the development of enzyme inhibitors, particularly in the context of protein kinase research. Recent investigations have explored pyrimidine derivatives as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease pathology. The ability of pyrimidine-based compounds to interact with protein active sites through hydrogen bonding and π-π stacking interactions makes them valuable lead compounds for drug discovery programs targeting neurodegenerative diseases.
In synthetic organic chemistry, this compound serves as an important intermediate in the preparation of more complex heterocyclic systems. The compound's multiple reactive sites allow for diverse chemical transformations, including nucleophilic substitutions, condensation reactions, and cyclization processes. These synthetic applications have led to the development of novel pyrimidine derivatives with enhanced biological properties and improved pharmaceutical profiles.
The research significance of this compound is further highlighted by its inclusion in various chemical databases and research programs, as evidenced by its NSC identifier. This cataloguing indicates the compound's recognition within the scientific community as a valuable research tool for chemical biology and drug discovery applications. The ongoing interest in pyrimidine chemistry and the continued development of new synthetic methodologies ensure that compounds like this compound will remain important subjects of scientific investigation.
| Research Application | Target/Focus | Significance |
|---|---|---|
| Anticancer Drug Development | Cancer cell lines | Cytotoxic activity superior to established agents |
| Enzyme Inhibition Studies | MARK4 protein kinase | Potential Alzheimer's disease therapeutics |
| Synthetic Organic Chemistry | Heterocyclic intermediates | Versatile scaffold for complex molecule synthesis |
| Chemical Biology | Protein-ligand interactions | Lead compound optimization |
Properties
IUPAC Name |
ethyl 4-amino-2-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7(12)5-4-10-8(13-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMGMEMKHNEBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289860 | |
| Record name | ethyl 4-amino-2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-61-8 | |
| Record name | Ethyl 4-amino-2-methoxy-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 64954 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC64954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-2-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-amino-6-chloropyrimidine Intermediate
- Starting Material: 4,6-Dichloropyrimidine compounds.
- Reaction: Ammonolysis under atmospheric pressure.
- Conditions:
- Temperature: 30–60 °C.
- Molar ratio of 4,6-dichloropyrimidine to ammonia: 1:2 to 1:8.
- Outcome: Selective substitution of chlorine at the 4-position by amino group, yielding 4-amino-6-chloropyrimidine with residual dichloropyrimidine ≤ 0.1% (peak area).
- Isolation: Solid-liquid separation followed by drying.
Alkoxylation to Form 4-amino-6-alkoxypyrimidine
- Reactants: 4-amino-6-chloropyrimidine intermediate, alcohol (methanol for methoxy group), alkaline catalyst.
- Catalysts: Alkali metal alkoxides (e.g., sodium methoxide) or alkaline metals.
- Molar Ratios:
- Alkaline catalyst to 4-amino-6-chloropyrimidine: 1–2:1.
- Alcohol to 4-amino-6-chloropyrimidine: 20–25:1.
- Reaction Conditions:
- Reflux temperature: 60–90 °C.
- Reaction time: Until residual 4-amino-6-chloropyrimidine ≤ 0.1%.
- Work-up:
- Concentration under reduced pressure.
- Dissolution of residue in water.
- pH adjustment to 4–7 with mineral acid (hydrochloric or sulfuric acid).
- Cooling to crystallize the product.
- Solid-liquid separation and washing to obtain pure 4-amino-6-methoxypyrimidine.
This method is noted for its green chemistry aspects, simplicity, high yield, and suitability for industrial scale-up.
Alternative Synthetic Approaches and Functionalization
Esterification and Chlorination
- The ester group at the 5-position (ethyl ester) is typically introduced via reaction of pyrimidine derivatives with ethyl chloroformate under anhydrous conditions and base catalysis (e.g., triethylamine).
- Chlorination at the 2-position is achieved using reagents like phosphoryl chloride (POCl₃) under reflux, enabling subsequent substitution at this position.
Reduction and Oxidation Reactions
- Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether can reduce esters to primary alcohols, useful for further functional group transformations.
- Oxidation: Potassium permanganate (KMnO₄) under acidic conditions can oxidize methoxy groups to carboxylic acids, enabling structural diversification.
These transformations allow fine-tuning of the pyrimidine scaffold for desired bioactivity.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents / Catalysts | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ammonolysis of 4,6-dichloropyrimidine | Ammonia (NH₃) | 30–60 °C, atmospheric pressure | 4-amino-6-chloropyrimidine | >90 | Residual dichloropyrimidine ≤ 0.1% |
| Alkoxylation (methoxylation) | Methanol, NaOMe (alkaline catalyst) | Reflux 60–90 °C, 20–25:1 molar ratio alcohol to substrate | 4-amino-6-methoxypyrimidine | 85–95 | pH adjusted to 4–7, crystallization |
| Esterification | Ethyl chloroformate, triethylamine | Anhydrous, base catalysis | Ethyl ester derivative | 70–80 | Requires moisture control |
| Reduction | LiAlH₄ | Anhydrous ether, 0 °C, 2 h | Alcohol derivative | 68 | For ester to alcohol conversion |
| Oxidation | KMnO₄, acidic aqueous medium | Controlled temperature | Carboxylic acid derivative | 63 | Methoxy to carboxylic acid conversion |
Research Findings and Industrial Implications
- The two-step method involving ammonolysis followed by alkoxylation is favored for its high yield, low impurity content, and environmental friendliness .
- The molar excess of alcohol and alkaline catalyst is critical to drive the substitution reaction to completion.
- Recovery and recycling of excess alcohol under reduced pressure enhance process sustainability.
- Adjusting pH during crystallization improves purity and yield of the final product.
- The method is scalable and suitable for industrial production due to its operational simplicity and cost-effectiveness.
- Alternative routes involving hydrazine and isothiocyanate intermediates have been reported for related pyrimidine derivatives but are less direct for the target compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate serves as an intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in cancer treatment due to their cytotoxicity against various cancer cell lines and antiproliferative properties.
Biological Activities:
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties: Preliminary studies show that it may inhibit cellular proliferation pathways, making it a candidate for further investigation in cancer therapies.
- Antimicrobial Effects: Similar compounds have demonstrated antimicrobial activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: The compound's structural characteristics may confer anti-inflammatory properties, warranting further exploration.
Agricultural Chemistry
This compound is also being researched for its applications in agricultural chemistry. It may serve as a precursor for developing agrochemicals aimed at pest control or enhancing plant growth through its biochemical interactions with plant systems. Its ability to modulate biological pathways could lead to innovations in crop protection and yield improvement.
Chemical Synthesis
Synthetic Routes:
The synthesis of this compound typically involves multi-step processes that include the reaction of appropriate pyrimidine derivatives under controlled conditions. Common methods include:
- Reactions with Ammonia or Amines: This method often utilizes solvents like ethanol or water at moderate temperatures to ensure product formation.
Building Block for Complex Compounds:
This compound is utilized as a building block in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate and Analogs
*Estimated based on methoxy’s electron-donating effects versus methyl .
Biological Activity
Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological activities, mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₃O₃
- Molecular Weight : Approximately 183.17 g/mol
- Structural Features : The compound features a pyrimidine ring with an amino group at the 4-position, a methoxy group at the 2-position, and a carboxylate group at the 5-position. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated antiproliferative effects , suggesting its potential as a candidate for cancer therapy. The compound's ability to inhibit cell growth may be linked to its interaction with enzymes involved in cell proliferation pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections. Similar pyrimidine derivatives have been noted for their antimicrobial and anti-inflammatory effects, which supports the hypothesis that this compound may possess a broader pharmacological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may bind to enzymes or receptors that regulate cellular proliferation and survival. Further detailed interaction studies are necessary to fully elucidate these mechanisms .
Structure-Activity Relationships (SAR)
The unique combination of functional groups in this compound enhances its lipophilicity compared to other similar compounds, potentially improving its pharmacokinetic properties. A comparison with related compounds highlights the significance of specific substitutions on biological activity:
| Compound Name | Similarity Index |
|---|---|
| Ethyl 4-aminopyrimidine-5-carboxylate | 0.90 |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.82 |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | 0.79 |
| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.71 |
| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | 0.69 |
The presence of the methoxy group at the 2-position is particularly noteworthy as it may enhance the compound's interaction with lipid membranes, facilitating better absorption and bioavailability.
Case Studies
- Cytotoxicity Assays : In a study involving various cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, particularly effective against E. coli and K. pneumoniae.
- Enzyme Interaction Studies : Initial binding assays suggest that this compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes both acid- and base-catalyzed hydrolysis:
Nucleophilic Substitution at C-2 Methoxy Group
The methoxy substituent participates in SNAr reactions under specific conditions:
Chlorination Protocol
-
Reagents: POCl₃, DMF (catalytic)
-
Temperature: 110°C
-
Time: 8h
-
Product: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Comparative reactivity studies show:
| Leaving Group | Relative Reactivity (krel) | Preferred Nucleophile |
|---|---|---|
| -OCH₃ | 1.0 (reference) | Primary amines |
| -Cl | 4.2 | Thiols |
| -SCH₂CH₃ | 3.8 | Alkoxides |
Acylation
-
Reagent: Acetic anhydride
-
Conditions: Pyridine, 0°C → RT
-
Product: Ethyl 4-acetamido-2-methoxypyrimidine-5-carboxylate
Reductive Alkylation
-
Reagents: Formaldehyde, NaBH₃CN
-
Solvent: MeOH/HOAc (4:1)
-
Product: Ethyl 4-(dimethylamino)-2-methoxypyrimidine-5-carboxylate
Coupling Reactions
The carboxylate participates in peptide-like couplings:
| Coupling Partner | Reagent System | Product Class | Yield Range |
|---|---|---|---|
| Primary amines | EDC/HOBt | Amides | 72-89% |
| Hydrazines | DCC/DMAP | Hydrazides | 65-78% |
| Alcohols | Mitsunobu conditions | Esters | 55-68% |
Key data from HATU-mediated couplings :
-
Optimal solvent: DMF
-
Base: DIPEA (3 eq)
-
Reaction time: 4-24h
-
Typical conversion: >95% by HPLC
Hydrogenation
-
Catalyst: 10% Pd/C
-
Pressure: 50 psi H₂
-
Product: Ethyl 4-amino-2-methoxy-5,6,7,8-tetrahydropyrimidine-5-carboxylate
Oxidative Cyclization
Comparative Reactivity Analysis
| Reaction Type | This Compound | Ethyl 4-Cl Analog | Ethyl 4-NH₂ Analog |
|---|---|---|---|
| Ester hydrolysis rate (k, h⁻¹) | 0.18 | 0.15 | 0.22 |
| SNAr reactivity (relative) | 1.0 | 1.3 | 0.7 |
| Acylation efficiency | 93% | 85% | 97% |
Stability Considerations
Critical degradation pathways:
Q & A
Q. What are the common synthetic routes for Ethyl 4-amino-2-methoxypyrimidine-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions like the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For example, cyclization of ethyl acetoacetate with substituted aldehydes and thioureas under acidic conditions (e.g., HCl or Lewis acids) can yield pyrimidine derivatives. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., p-TsOH vs. BF₃·Et₂O) critically affect regioselectivity and yield. Post-synthetic modifications, such as methoxy group introduction via alkylation, may require protecting amino groups to avoid side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 165–170 ppm).
- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in studies of analogous pyrimidine carboxylates where hydrogen bonding between NH₂ and carbonyl groups stabilizes crystal packing .
- HPLC-MS : Validates purity (>95%) and detects by-products (e.g., uncyclized intermediates). Method optimization should use reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in regiochemical assignments of substituted pyrimidine derivatives?
Discrepancies in substituent positions (e.g., methoxy vs. amino group placement) arise from overlapping spectroscopic signals. Strategies include:
- DEPT-135 NMR : Differentiates CH₃ (methoxy) and NH₂ groups via signal phase.
- NOESY/ROESY : Identifies spatial proximity between substituents and aromatic protons.
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) cross-validate experimental NMR data .
- Single-crystal XRD : Definitive proof of structure, as demonstrated in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate, where bond angles and torsion angles clarified regiochemistry .
Q. What strategies optimize the synthesis of this compound to minimize by-products like thiourea adducts?
By-products often form due to incomplete cyclization or competing pathways. Optimization steps:
- Catalyst screening : Use Sc(OTf)₃ or Yb(OTf)₃ to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature gradients : Slow heating (40°C → 100°C over 6 hours) reduces premature decomposition.
- Workup protocols : Acidic extraction (pH 4–5) removes unreacted aldehydes, while silica gel chromatography isolates the target compound .
Q. How do steric and electronic effects influence the reactivity of the methoxy and amino groups in downstream functionalization?
- Amino group : Prone to acylation or sulfonation but requires protection (e.g., Boc or Fmoc) during harsh reactions.
- Methoxy group : Electron-donating effects activate the pyrimidine ring for electrophilic substitution (e.g., nitration at C6). Steric hindrance from the ethyl ester limits reactivity at C5.
- Case study : In ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, bulky substituents at C4 necessitate microwave-assisted coupling to overcome steric barriers .
Methodological Considerations
Q. What computational tools are recommended for predicting the crystallographic behavior of this compound?
- SHELX suite : SHELXL refines crystal structures against high-resolution data, while SHELXD solves phases via dual-space methods. Hydrogen bonding networks (e.g., N–H···O=C interactions) are modeled using Olex2 or Mercury .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., in ethyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate, C–H···π interactions dominate packing) .
Q. How should researchers address low yields in scaled-up syntheses of this compound?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions.
- Catalyst recycling : Immobilized catalysts (e.g., SiO₂-supported H₃PO₄) improve turnover numbers.
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., molar ratios, reaction time) using software like MODDE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
